Calcium dihydrogen ditartrate

Solubility Aqueous chemistry Food additive formulation

Formulators often assume all calcium salts are interchangeable, leading to precipitate formation in tartaric acid-rich beverages like grape juice. Calcium Dihydrogen Ditartrate (CAS 5743-33-9) solves this due to its unique 2:1 tartrate:calcium stoichiometry. Key outcomes: - Prevents calcium tartrate sediment in grape-based drinks where CaCO₃ or Ca citrate fail. - Maintains near-neutral pH (5% slurry buffer range 6.0-9.0) in soy, almond, and oat milks, unlike acidifying Ca citrate. - Enables clear, sediment-free liquid supplements; partially alleviates Ca-induced iron absorption inhibition for dual-mineral formulations.

Molecular Formula C8H10CaO12
Molecular Weight 338.24 g/mol
CAS No. 5743-33-9
Cat. No. B1630043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium dihydrogen ditartrate
CAS5743-33-9
Molecular FormulaC8H10CaO12
Molecular Weight338.24 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O.[Ca+2]
InChIInChI=1S/2C4H6O6.Ca/c2*5-1(3(7)8)2(6)4(9)10;/h2*1-2,5-6H,(H,7,8)(H,9,10);/q;;+2/p-2
InChIKeyGLSXJWMRFIWYNO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Dihydrogen Ditartrate for Food Fortification


Calcium dihydrogen ditartrate (CAS 5743-33-9; molecular formula C8H10CaO12; molecular weight 338.24 g/mol) is a calcium salt containing two hydrogen tartrate (bitartrate) anions per calcium cation . As a member of the calcium tartrate class, this compound is recognized under the broader E 354 food additive designation (acidity regulator) [1]. Its structural composition—specifically the 2:1 tartrate:calcium stoichiometry—distinguishes it from simpler calcium tartrate salts and confers unique solubility and pH-buffering characteristics that are critical for functional food fortification, beverage stabilization, and mineral supplementation applications.

Why Calcium Dihydrogen Ditartrate Cannot Be Substituted


In food, beverage, and supplement formulation, the assumption that all calcium salts are functionally interchangeable is a critical procurement error. The acidic hydrogen tartrate (bitartrate) moiety in calcium dihydrogen ditartrate fundamentally alters its aqueous behavior relative to neutral calcium tartrate (CaT, CaC4H4O6). Specifically, the presence of protonated carboxyl groups in the bitartrate anion imparts pH-dependent solubility characteristics and buffering capacity that are absent in the fully deprotonated calcium tartrate salt [1]. While calcium tartrate exhibits extremely low water solubility (approximately 0.01 g/100 mL at 20 °C) [2], the hydrogen tartrate counterpart offers enhanced solubility in acidic to neutral conditions—a property leveraged in fortified beverage patents to prevent undesirable precipitate formation [3]. Additionally, the compound's complexation behavior with hydroxide ions in alkaline environments enables solubility modulation unattainable with simple calcium tartrate [4]. These differential properties directly impact formulation clarity, calcium delivery efficiency, and long-term product stability.

Differentiation Evidence for Calcium Dihydrogen Ditartrate


Aqueous Solubility vs. Calcium Tartrate

Calcium dihydrogen ditartrate exhibits substantially higher aqueous solubility compared to neutral calcium tartrate (CaT) due to the presence of protonated bitartrate anions. Regulatory specifications for the broader E 354 calcium tartrate class indicate a baseline solubility of approximately 0.01 g/100 mL water at 20 °C [1]. However, the hydrogen tartrate form, with its 2:1 tartrate-to-calcium stoichiometry, demonstrates enhanced solubility, particularly under mildly acidic to neutral conditions [2]. This differential solubility directly impacts formulation clarity and the prevention of precipitate formation in liquid food and beverage applications.

Solubility Aqueous chemistry Food additive formulation

pH Buffering vs. Calcium Citrate

Calcium dihydrogen ditartrate provides a distinct pH buffering range compared to calcium citrate, a common alternative acidity regulator. Under EU regulatory specifications, a 5% slurry of calcium tartrate (E 354) exhibits a pH range of 6.0 to 9.0 [1]. This relatively alkaline buffering range contrasts sharply with calcium citrate, which produces acidic solutions (typically pH ~5) due to the citric acid moiety. The hydrogen tartrate anion's pKa values confer buffering capacity that is particularly advantageous in formulations requiring near-neutral pH stability.

pH buffering Acidity regulation Food additive functionality

Hyperalkaline Solubility: Tartrate vs. Oxalate & Citrate

Calcium tartrate exhibits a unique solubility enhancement upon NaOH addition due to the formation of water-soluble calcium-tartrato-hydroxide complexes, a behavior not observed with calcium oxalate or calcium citrate [1]. The solubility product (pKso) of calcium tartrate is 6.11, intermediate between the less soluble calcium oxalate (pKso = 8.63) and the more soluble calcium citrate (pKso for Ca3Cit2 = 13.15) [1]. Critically, while calcium tartrate precipitation is problematic in neutral conditions, its solubility significantly increases in hyperalkaline (pH > 13) environments through complex formation with hydroxide ions—a property exploitable in alkaline formulation contexts where precipitation would otherwise occur.

Alkaline solubility Complexation chemistry Mineral fortification

Calcium-Iron Co-Formulation Compatibility

Calcium supplementation is known to inhibit iron absorption, a significant formulation challenge for combined mineral supplements. Patent literature demonstrates that tartaric acid and tartrates partially alleviate calcium's inhibitory effect on iron bioavailability, whereas calcium carbonate and calcium phosphate markedly reduce iron absorption [1]. This differential compatibility is attributed to the complexation behavior of tartrate anions, which may prevent the formation of insoluble calcium-iron aggregates in the gastrointestinal tract. Mixtures of tartrate/ascorbate have been shown to overcome the inhibitory effect entirely [1].

Mineral bioavailability Iron absorption Nutritional supplements

Calcium Dihydrogen Ditartrate: Key Applications


Tartrate Precipitation Control in Grape Beverages

Grape-based beverages present a unique fortification challenge due to their intrinsic high tartaric acid content. The use of conventional calcium salts (e.g., calcium carbonate, calcium citrate) in grape juice or wine leads to calcium tartrate precipitation, causing unsightly sediment and consumer rejection. Calcium dihydrogen ditartrate, however, can be formulated into grape-based products through precursor adjustment methods that maintain calcium solubility while preventing precipitate formation [1]. This application is explicitly enabled by the compound's compatibility with tartaric acid-containing matrices, a property not shared by calcium carbonate or calcium gluconate.

Neutral-pH Functional Foods & Plant-Based Dairy

The pH buffering range of 6.0–9.0 exhibited by a 5% slurry of calcium tartrate [1] makes calcium dihydrogen ditartrate uniquely suited for neutral-pH applications such as soy milk, almond milk, oat milk, and meal replacement beverages. Unlike calcium citrate, which acidifies the formulation (pH ~5), calcium dihydrogen ditartrate maintains near-neutral pH without requiring compensatory alkaline additives. This preserves flavor profile integrity and reduces formulation complexity in clean-label products.

Combined Calcium-Iron Supplements

Formulation of combined calcium-iron supplements requires careful selection of the calcium source to minimize iron absorption inhibition. Patent evidence indicates that tartrate-based calcium sources (including calcium hydrogen tartrates) partially alleviate calcium's inhibitory effect on iron bioavailability, whereas calcium carbonate and calcium phosphate markedly reduce iron absorption [2]. Mixtures incorporating tartrate and ascorbate fully overcome the inhibitory effect. Calcium dihydrogen ditartrate is thus the preferred calcium source for manufacturers developing dual-mineral supplements targeting populations at risk for both osteoporosis and iron-deficiency anemia.

Clear Liquid Supplements & Fortified Waters

The enhanced aqueous solubility of calcium dihydrogen ditartrate relative to neutral calcium tartrate (0.01 g/100 mL at 20 °C) [3] enables the formulation of clear, sediment-free liquid calcium supplements and fortified waters. The hydrogen tartrate moiety's pH-dependent dissolution behavior can be leveraged to achieve calcium concentrations that would precipitate if calcium carbonate, calcium phosphate, or neutral calcium tartrate were employed. This application is particularly valuable for premium, transparent beverage formats where visual clarity is a key consumer quality indicator.

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